Isooctyl thioglycolate chemical properties and structure
Isooctyl thioglycolate chemical properties and structure
An In-depth Technical Guide to Isooctyl Thioglycolate: Properties, Structure, and Applications
Introduction: Unveiling a Versatile Thiol Compound
Isooctyl thioglycolate (IOTG), identified by its CAS Number 25103-09-7, is an ester of thioglycolic acid and isooctyl alcohol.[1] It presents as a water-white or pale yellow liquid with a characteristic faint, fruity odor.[2][3] While seemingly a niche chemical, IOTG is a compound of significant industrial and research interest due to the unique reactivity of its thiol (-SH) and ester functionalities. This guide offers a comprehensive exploration of its chemical and physical properties, molecular structure, synthesis, and core applications, with a focus on its role as a polymer stabilizer and chemical intermediate. For researchers and drug development professionals, understanding the characteristics of IOTG is crucial for its application in fields ranging from materials science to the synthesis of complex molecules.
Section 1: Molecular Structure and Identification
The nominal structure of isooctyl thioglycolate is the 6-methylheptyl ester of 2-sulfanylacetic acid.[4] However, the term "isooctyl" typically refers to a mixture of branched eight-carbon isomers derived from the oxo process, with 6-methylheptanol being a primary component. This isomeric complexity is an important consideration in both its synthesis and physical properties.
The fundamental structure consists of a thioglycolic acid backbone esterified with a branched octyl alcohol. The key functional groups—the thiol (mercaptan) and the ester—are the centers of its chemical reactivity.
Key Identifiers:
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IUPAC Name: 6-methylheptyl 2-sulfanylacetate[3]
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CAS Number: 25103-09-7
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Molecular Formula: C₁₀H₂₀O₂S[2]
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Molecular Weight: 204.33 g/mol [2]
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Synonyms: Isooctyl mercaptoacetate, IOTG, Mercaptoacetic acid isooctyl ester, Thioglycolic acid isooctyl ester[2][5]
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InChI: 1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
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SMILES: CC(C)CCCCCOC(=O)CS[6]
Caption: Molecular structure of Isooctyl Thioglycolate (6-methylheptyl isomer).
Section 2: Physicochemical Properties
The physical properties of IOTG make it suitable for a variety of applications, particularly where a liquid-form, low-volatility sulfur compound is required. Its high boiling point and low water solubility are characteristic of a medium-chain fatty acid ester.
| Property | Value | Reference(s) |
| Appearance | Water-white to pale yellow liquid | [3][4] |
| Odor | Faint, fruity | [2] |
| Melting Point | < -50 °C | [2] |
| Boiling Point | 96 °C | [2][5] |
| Density | 0.97 g/cm³ (at 20 °C) | [2] |
| Flash Point | > 94.4 °C (closed cup) | |
| Vapor Pressure | 0.3 hPa (at 20 °C) | |
| Water Solubility | 10.6 mg/L (at 20 °C) | [2][5] |
| Refractive Index | 1.4590 - 1.4640 | [2][5] |
| LogP | 3.68 (at 20 °C) | [2][5] |
Section 3: Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of IOTG. The key spectral features correspond directly to its functional groups. While comprehensive spectral databases for this specific compound are not always publicly available, the expected characteristics can be inferred from its structure.[7][8][9]
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a characteristic triplet for the proton on the thiol group (-SH), although this peak can be broad and its position variable. Signals corresponding to the methylene group adjacent to the sulfur (S-CH₂-C=O) would appear as a singlet. The protons on the isooctyl chain would present complex multiplets in the aliphatic region, with the methylene group adjacent to the ester oxygen (-O-CH₂-) appearing further downfield.
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¹³C NMR Spectroscopy: The carbon spectrum is distinguished by the carbonyl carbon of the ester group, typically appearing around 170 ppm. The carbons of the isooctyl chain would reside in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the primary functional groups. A strong absorption band around 1740-1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The S-H stretch of the thiol group is often a weak band appearing around 2600-2550 cm⁻¹ . C-H stretches from the alkyl chain will be prominent below 3000 cm⁻¹.[9][10]
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Mass Spectrometry: Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the isooctyl group and cleavage at the ester and thioether linkages. The NIST Mass Spectrometry Data Center provides data for related compounds like octyl thioglycolate.[3][10]
Section 4: Synthesis and Manufacturing
The predominant industrial synthesis of isooctyl thioglycolate is through the direct esterification of thioglycolic acid with isooctyl alcohol.[3][11] This is a classic Fischer esterification reaction, typically catalyzed by a strong acid. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture. An alternative, though more complex, route begins with chloroacetic acid as the starting material.[11]
Representative Laboratory Synthesis Protocol
This protocol describes a typical batch esterification process.
Objective: To synthesize Isooctyl Thioglycolate from Thioglycolic Acid and Isooctyl Alcohol.
Materials:
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Thioglycolic acid (1.0 mol)
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Isooctyl alcohol (1.1 mol, slight excess)
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p-Toluenesulfonic acid (catalyst, ~0.5-1% by weight)
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Toluene (as azeotroping agent)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (drying agent)
Equipment:
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Round-bottom flask
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Dean-Stark apparatus and condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
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Charging Reagents: Charge the flask with isooctyl alcohol, thioglycolic acid, toluene, and the p-toluenesulfonic acid catalyst.
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Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Continue reflux until no more water is collected.
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and any excess alcohol.
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Purification (Optional): The crude product can be further purified by vacuum distillation to yield high-purity isooctyl thioglycolate.
Sources
- 1. ewg.org [ewg.org]
- 2. ISOOCTYL THIOGLYCOLATE | 25103-09-7 [chemicalbook.com]
- 3. Isooctyl Thioglycolate | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 25103-09-7 CAS MSDS (ISOOCTYL THIOGLYCOLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Octyl thioglycolate [webbook.nist.gov]
- 11. Isooctyl thioglycolate | 25103-09-7 | Benchchem [benchchem.com]
